molecular formula C23H26N2O5 B5416417 N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine

N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine

Cat. No. B5416417
M. Wt: 410.5 g/mol
InChI Key: ATSMWYLJBYQVCG-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein neddylation. Neddylation is a post-translational modification that involves the covalent attachment of the small protein NEDD8 to target proteins, which can affect their stability, localization, and activity. MLN4924 has been found to have potent anti-cancer activity in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine inhibits the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein neddylation. Neddylation is a post-translational modification that involves the covalent attachment of the small protein NEDD8 to target proteins, which can affect their stability, localization, and activity. This compound binds to the active site of NAE and prevents the formation of the NEDD8-NAE complex, thereby inhibiting neddylation. This leads to the accumulation of neddylated proteins, which can have downstream effects on cell cycle progression, DNA damage response, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in cancer cells. The compound induces cell cycle arrest in the G1 and G2/M phases, which is associated with decreased expression of cyclin-dependent kinases (CDKs) and increased expression of cyclin-dependent kinase inhibitors (CDKIs). This compound also induces apoptosis in cancer cells, which is associated with increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins. In addition, this compound has been shown to inhibit DNA damage repair pathways, which can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine has several advantages for use in laboratory experiments. The compound is highly potent and selective for NAE, which allows for the specific inhibition of neddylation. This compound has also been shown to have low toxicity in normal cells, which can reduce the risk of side effects in animal models. However, this compound has several limitations for use in laboratory experiments. The compound is highly lipophilic and has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine. One area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Another area of interest is the development of new formulations of this compound that can improve its solubility and pharmacokinetic properties. In addition, there is ongoing research on the combination of this compound with other chemotherapeutic agents, which could enhance its anti-tumor activity. Finally, there is interest in the development of new inhibitors of neddylation that could be used in combination with this compound to target multiple aspects of the neddylation pathway.

Synthesis Methods

The synthesis of N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine has been described in several publications. Briefly, the compound is synthesized via a multi-step process that involves the coupling of various intermediates to form the final product. The synthesis requires several chemical reagents and solvents, and is typically carried out in a laboratory setting by trained chemists.

Scientific Research Applications

N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound has potent anti-cancer activity in a variety of cancer cell lines and animal models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in vivo. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and gemcitabine.

properties

IUPAC Name

2-[[(E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-4-15(2)20(23(28)29)25-22(27)19(14-16-8-6-5-7-9-16)24-21(26)17-10-12-18(30-3)13-11-17/h5-15,20H,4H2,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSMWYLJBYQVCG-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.